
Ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 4-position of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like ethyl 4-amino-3,5-diphenyl-1H-pyrrole-2-carboxylate can be formed.
Coupling Products: Complex molecules with extended aromatic systems or functional groups.
科学的研究の応用
Ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules for drug discovery.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrole ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with methyl groups instead of phenyl groups, affecting its electronic properties and reactivity.
Uniqueness
Ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and phenyl groups, which confer specific reactivity and potential for diverse applications in synthesis and research.
特性
CAS番号 |
65939-67-5 |
|---|---|
分子式 |
C19H16BrNO2 |
分子量 |
370.2 g/mol |
IUPAC名 |
ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H16BrNO2/c1-2-23-19(22)18-15(13-9-5-3-6-10-13)16(20)17(21-18)14-11-7-4-8-12-14/h3-12,21H,2H2,1H3 |
InChIキー |
ISJLACMTLRPERE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(N1)C2=CC=CC=C2)Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


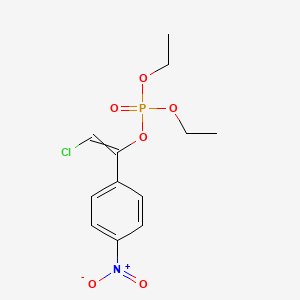
![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
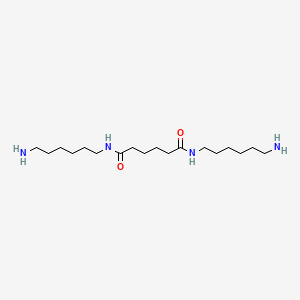
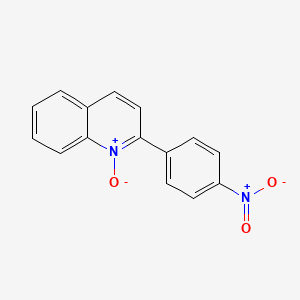
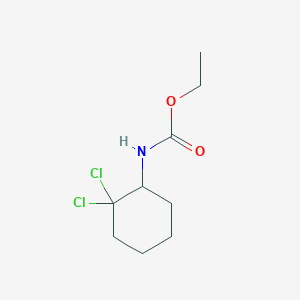
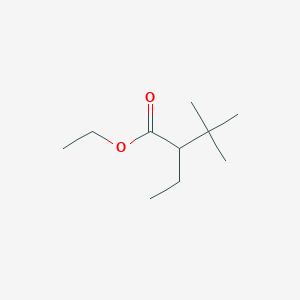
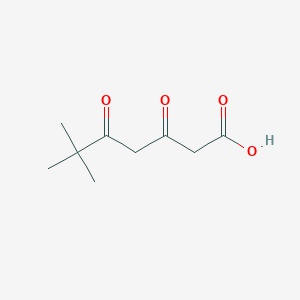
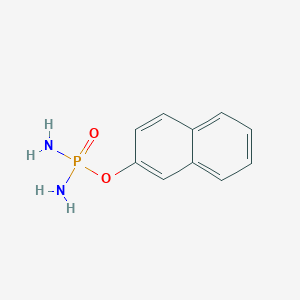
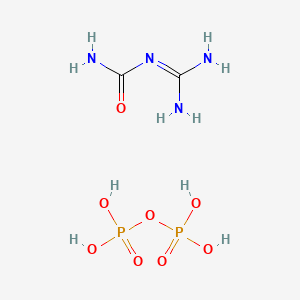
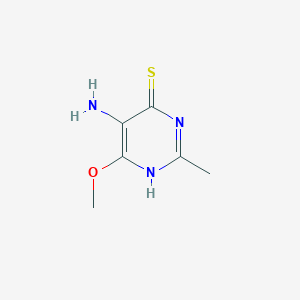

![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)


